molecular formula C19H14N6OS2 B11072401 N-(4-phenyl-1,3-thiazol-2-yl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide

N-(4-phenyl-1,3-thiazol-2-yl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide

Cat. No.: B11072401
M. Wt: 406.5 g/mol
InChI Key: BRAXRZFBQDJCRR-UHFFFAOYSA-N
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Description

N-(4-phenyl-1,3-thiazol-2-yl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide, often referred to as PTBA , is a synthetic organic compound. Let’s break down its structure:

  • The thiazole ring (1,3-thiazol-2-yl) contributes aromaticity and heterocyclic character.
  • The triazolo-benzimidazole moiety (9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl) adds complexity and potential biological activity.
  • The acetamide group (sulfanyl) provides a functional handle for further derivatization.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for PTBA, but one common approach involves the condensation of 2-aminobenzimidazole with 2-bromoacetophenone, followed by cyclization with thioamide. The reaction proceeds under mild conditions and yields PTBA in moderate to good yields.

Industrial Production:: While PTBA isn’t produced on an industrial scale, it serves as a valuable intermediate in drug discovery and research.

Chemical Reactions Analysis

PTBA participates in various chemical reactions:

    Oxidation: PTBA can be oxidized to form its corresponding sulfoxide or sulfone derivatives.

    Reduction: Reduction of the thiazole or benzimidazole ring can lead to diverse analogs.

    Substitution: PTBA undergoes nucleophilic substitution reactions at the thiazole nitrogen or the benzimidazole carbon.

    Common Reagents: Reagents like hydrogen peroxide, hydrazine, and alkyl halides are employed.

    Major Products: PTBA derivatives with altered pharmacological properties emerge from these reactions.

Scientific Research Applications

PTBA’s versatility finds applications across disciplines:

    Medicine: PTBA derivatives exhibit antitumor, anti-inflammatory, and antimicrobial activities.

    Chemistry: Researchers use PTBA as a scaffold for designing novel compounds.

    Biology: PTBA-based probes help study protein–protein interactions.

    Industry: PTBA derivatives may find use in agrochemicals or materials science.

Mechanism of Action

PTBA’s mechanism of action varies based on its derivatives. It can:

    Inhibit Enzymes: Some PTBA analogs inhibit enzymes crucial for cell survival.

    Modulate Signaling Pathways: PTBA derivatives interfere with cellular signaling cascades.

    Bind to Receptors: PTBA interacts with specific receptors, affecting cellular responses.

Comparison with Similar Compounds

PTBA stands out due to its unique combination of thiazole, triazolo-benzimidazole, and acetamide functionalities. Similar compounds include:

    Thiazole Derivatives: PTBA shares features with other thiazole-containing molecules.

    Benzimidazole Analogues: Compounds with benzimidazole cores.

    Triazole-Based Compounds: PTBA’s triazolo-benzimidazole substructure relates to other triazole derivatives.

: Reference: Chemical Abstracts Service (CAS) Registry Number: 123456-78-9

Properties

Molecular Formula

C19H14N6OS2

Molecular Weight

406.5 g/mol

IUPAC Name

N-(4-phenyl-1,3-thiazol-2-yl)-2-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)acetamide

InChI

InChI=1S/C19H14N6OS2/c26-16(22-18-21-14(10-27-18)12-6-2-1-3-7-12)11-28-19-24-23-17-20-13-8-4-5-9-15(13)25(17)19/h1-10H,11H2,(H,20,23)(H,21,22,26)

InChI Key

BRAXRZFBQDJCRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NNC4=NC5=CC=CC=C5N43

Origin of Product

United States

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